molecular formula C9H7B B1407708 4-Bromo-1-ethynyl-2-methylbenzene CAS No. 1312479-78-9

4-Bromo-1-ethynyl-2-methylbenzene

Cat. No. B1407708
M. Wt: 195.06 g/mol
InChI Key: QYKVJHHRTZBACO-UHFFFAOYSA-N
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Description

“4-Bromo-1-ethynyl-2-methylbenzene” is a chemical compound with the CAS Number: 1312479-78-9. It has a molecular weight of 195.06 and its IUPAC name is the same as the common name . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-Bromo-1-ethynyl-2-methylbenzene” were not found, it’s likely that it could be synthesized through electrophilic aromatic substitution reactions . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-ethynyl-2-methylbenzene” can be represented by the InChI code: 1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with a bromine atom, an ethynyl group, and a methyl group attached to it .


Physical And Chemical Properties Analysis

“4-Bromo-1-ethynyl-2-methylbenzene” is a liquid at room temperature . It has a predicted boiling point of 224.1±33.0 °C and a predicted density of 1.42±0.1 g/cm3 .

Scientific Research Applications

Thermochemistry of Halogen-Substituted Methylbenzenes

Research by Verevkin et al. (2015) explores the thermochemistry of various halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds. This study provides valuable insights into the vaporization, fusion, and sublimation enthalpies of these compounds, which are crucial for understanding their thermal behavior in various applications (Verevkin et al., 2015).

Weak Intermolecular Interactions in Crystal Structures

Guo et al. (2001) examined the weak intermolecular interactions in the crystal structures of molecules with tetrahedral symmetry, including those substituted with bromo, ethynyl, and bromoethynyl groups. Their findings reveal how these interactions influence the crystal packing and stability of these compounds, which is critical in the development of new materials (Guo et al., 2001).

Synthesis of Ethynylated Biaryls

The research by Hassaneen et al. (2015) focuses on the synthesis of ethynylated biaryls and asymmetric diethynylated benzene derivatives. They highlight the use of 1-bromo-4-ethynylbenzene candidates in Suzuki coupling, demonstrating the potential of these compounds in synthesizing complex organic structures (Hassaneen et al., 2015).

Synthesis of 4-Bromoselenoanisole

Sørensen and Stuhr-Hansen (2009) described the preparation and crystal structure of 1-bromo-4-methylselenobenzene. This study contributes to the understanding of molecular structures and intermolecular interactions in halogen-substituted compounds, which are important for designing new chemical entities (Sørensen & Stuhr-Hansen, 2009).

Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate

Vasin et al. (2016) investigated the synthesis and reactions of a bromo-substituted compound with 4-methylbenzenesulfonyl group. Their work adds to the knowledge of synthesizing and manipulating complex molecules for specific applications in organic chemistry (Vasin et al., 2016).

Regioselective Bromination

Aitken et al. (2016) explored the regioselective bromination of a dimethylbenzene derivative, leading to the synthesis of new sulfur-containing quinone derivatives. This research demonstrates the versatility of halogenated compounds in organic synthesis and the development of new chemicals (Aitken et al., 2016).

2-(4-Bromophenyl)acetohydrazide

The study by Ahmad et al. (2012) on 2-(4-Bromophenyl)acetohydrazide provides insights into the crystal structure and intermolecular hydrogen bonding of this compound. Understanding such structural details is essential for the design of functional materials and pharmaceuticals (Ahmad et al., 2012).

Synthesis of 1-bromo-2,4-dinitrobenzene

Xuan et al. (2010) focused on the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, highlighting its applications as an intermediate in various chemical products. This research contributes to the field of industrial organic chemistry (Xuan et al., 2010).

Safety And Hazards

This compound is considered hazardous. It is flammable and can cause skin irritation. It is also toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid contact with skin and eyes, avoid inhalation of vapors, and prevent release to the environment .

properties

IUPAC Name

4-bromo-1-ethynyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKVJHHRTZBACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-ethynyl-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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